3-Amino-5-bromo-2-hydroxy-N,N-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-5-bromo-2-hydroxy-N,N-dimethylbenzamide is a chemical compound with the molecular formula C9H11BrN2O2 and a molecular weight of 259.1 g/mol . This compound is characterized by the presence of an amino group, a bromine atom, a hydroxyl group, and a dimethylbenzamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-bromo-2-hydroxy-N,N-dimethylbenzamide can be achieved through several methods. One common method involves the electrochemical bromination of 2-amino-N,N-dimethylbenzamide. In this process, a single-chamber electrolytic cell is used with platinum as the anode and cathode, dilute sulfuric acid as the supporting electrolyte, and 40% hydrobromic acid as the reactant. The reaction is carried out at room temperature with a constant current electrolysis under a voltage range of 1.3 V to 2.0 V .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale electrochemical synthesis. The optimized conditions for this process include using dilute sulfuric acid as the supporting electrolyte, 40% hydrobromic acid, and maintaining a reaction voltage between 1.32 V and 1.65 V. This method ensures high yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-5-bromo-2-hydroxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The bromine atom can be reduced to form the corresponding dehalogenated compound.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and ammonia (NH3).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dehalogenated compounds.
Substitution: Formation of substituted benzamides.
Wissenschaftliche Forschungsanwendungen
3-Amino-5-bromo-2-hydroxy-N,N-dimethylbenzamide is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of 3-Amino-5-bromo-2-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activity. The presence of the amino, bromine, and hydroxyl groups allows it to form hydrogen bonds and other interactions with target molecules, influencing their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5-bromo-N,N-dimethylbenzamide: Similar structure but lacks the hydroxyl group.
5-Bromo-2-hydroxy-N,N-dimethylbenzamide: Similar structure but lacks the amino group.
3,5-Dibromo-2-hydroxy-N-phenylbenzamide: Contains additional bromine atoms and a phenyl group
Uniqueness
3-Amino-5-bromo-2-hydroxy-N,N-dimethylbenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both amino and hydroxyl groups allows for diverse chemical modifications and interactions, making it a valuable compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
473731-68-9 |
---|---|
Molekularformel |
C9H11BrN2O2 |
Molekulargewicht |
259.10 g/mol |
IUPAC-Name |
3-amino-5-bromo-2-hydroxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C9H11BrN2O2/c1-12(2)9(14)6-3-5(10)4-7(11)8(6)13/h3-4,13H,11H2,1-2H3 |
InChI-Schlüssel |
JAQIHUFYVQDJQW-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1=C(C(=CC(=C1)Br)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.